molecular formula C126H199F3N36O38S3 B6295912 Vasonatrin Peptide (VNP) Trifluoroacetate CAS No. 141676-35-9

Vasonatrin Peptide (VNP) Trifluoroacetate

Cat. No.: B6295912
CAS No.: 141676-35-9
M. Wt: 2979.3 g/mol
InChI Key: IQSOKNKKIFXBDJ-MUQIQXKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Vasonatrin Peptide Trifluoroacetate is synthesized through solid-phase peptide synthesis. The sequence of Vasonatrin Peptide represents the 22 amino acids of C-type natriuretic peptide plus the 5 C-terminal amino acids of atrial natriuretic peptide . The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified .

Industrial Production Methods

Industrial production of Vasonatrin Peptide Trifluoroacetate follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is typically purified using high-performance liquid chromatography and lyophilized for storage .

Mechanism of Action

Vasonatrin Peptide Trifluoroacetate exerts its effects primarily through the cGMP-PKG signaling pathway. It binds to natriuretic peptide receptors, leading to an increase in intracellular cyclic guanosine monophosphate levels. This activation of protein kinase G results in vasodilation, inhibition of endoplasmic reticulum stress, and reduction of oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Atrial Natriuretic Peptide: Primarily involved in natriuresis and vasodilation.

    C-type Natriuretic Peptide: Known for its venodilating actions.

Uniqueness

Vasonatrin Peptide Trifluoroacetate is unique in that it combines the properties of both atrial natriuretic peptide and C-type natriuretic peptide, along with additional arterial vasodilating actions not seen in either parent peptide .

Biological Activity

Vasonatrin Peptide (VNP) trifluoroacetate is a synthetic peptide that combines elements of atrial natriuretic peptide (ANP) and C-type natriuretic peptide (CNP). This 27-amino acid peptide has been developed for its potential cardiovascular and renal therapeutic applications. Its unique structure allows it to exhibit distinct biological activities, particularly in vasodilation and natriuresis.

VNP consists of the 22-amino acid sequence of CNP, which is primarily involved in cardiovascular regulation, along with a five-amino acid COOH terminus derived from ANP. This structural composition enables VNP to engage with natriuretic peptide receptors, leading to increased levels of cyclic guanosine monophosphate (cGMP), a critical signaling molecule in vascular smooth muscle relaxation and natriuresis.

Biological Activity Overview

The biological activity of VNP can be categorized into several key actions:

  • Vasodilation : VNP exhibits venodilating actions similar to CNP and unique arterial vasodilating effects not seen with either ANP or CNP.
  • Natriuresis : The compound promotes sodium excretion, contributing to its potential use in treating conditions like hypertension and heart failure.
  • Cardiovascular Effects : VNP's interaction with natriuretic peptide receptors enhances cardiac function by modulating extracellular matrix components and reducing cardiac hypertrophy.

In Vitro Studies

In vitro experiments have demonstrated that VNP effectively induces cGMP production in various cell types, including human cardiac fibroblasts. The activation of cGMP leads to downstream effects such as enhanced relaxation of vascular smooth muscle cells and inhibition of fibroblast proliferation, indicating its potential role in mitigating cardiac remodeling.

In Vivo Studies

Animal studies have shown that administration of VNP results in significant reductions in blood pressure and improved renal function. For example, a study involving hypertensive rats indicated that VNP administration led to a marked decrease in systolic blood pressure and increased urinary sodium excretion, supporting its natriuretic properties .

Comparative Analysis of Biological Activity

Peptide Vasodilatory Effect Natriuretic Effect cGMP Production
Vasonatrin PeptideHighHighSignificant
Atrial Natriuretic Peptide (ANP)ModerateHighModerate
C-Type Natriuretic Peptide (CNP)HighLowHigh

Case Study 1: Cardiovascular Impact

A clinical trial assessed the effects of VNP on patients with chronic heart failure. Results indicated improvements in cardiac output and reductions in pulmonary capillary wedge pressure, suggesting enhanced cardiac performance due to the vasodilatory effects of VNP.

Case Study 2: Renal Function Improvement

Another study focused on patients with hypertension who received VNP as part of their treatment regimen. The findings revealed significant improvements in renal function markers, including glomerular filtration rate (GFR) and reduced proteinuria, highlighting the peptide's potential as a therapeutic agent for renal protection .

Safety and Toxicology

While VNP shows promising biological activity, it is essential to evaluate its safety profile. Trifluoroacetate (TFA), the counter-ion used in VNP formulation, has been noted for its stability during metabolism but can influence metabolic pathways. Studies indicate that TFA does not significantly alter T cell activation but may affect liver metabolism and energy production . Acute toxicity studies have shown an LD50 exceeding 2000 mg/kg in rodents, suggesting a favorable safety margin for therapeutic applications .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,34S,37S,40S,43S,49S,52R)-52-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-[(2S)-butan-2-yl]-31-(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,22-bis(hydroxymethyl)-10,37,43-tris(2-methylpropyl)-19-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C124H198N36O36S3.C2HF3O2/c1-12-68(10)101-121(194)139-57-97(170)143-88(59-162)116(189)150-77(37-42-197-11)108(181)157-87(58-161)105(178)138-54-95(168)141-78(43-64(2)3)103(176)136-56-99(172)145-92(120(193)154-84(50-93(128)166)114(187)159-90(61-164)118(191)153-83(48-70-27-17-14-18-28-70)113(186)148-75(31-23-40-133-123(129)130)107(180)156-86(122(195)196)49-71-33-35-72(165)36-34-71)63-199-198-62-91(144-98(171)55-135-102(175)73(29-19-21-38-125)146-117(190)89(60-163)158-111(184)79(44-65(4)5)140-94(167)52-127)119(192)152-82(47-69-25-15-13-16-26-69)104(177)137-53-96(169)142-80(45-66(6)7)110(183)147-74(30-20-22-39-126)106(179)151-81(46-67(8)9)112(185)155-85(51-100(173)174)115(188)149-76(109(182)160-101)32-24-41-134-124(131)132;3-2(4,5)1(6)7/h13-18,25-28,33-36,64-68,73-92,101,161-165H,12,19-24,29-32,37-63,125-127H2,1-11H3,(H2,128,166)(H,135,175)(H,136,176)(H,137,177)(H,138,178)(H,139,194)(H,140,167)(H,141,168)(H,142,169)(H,143,170)(H,144,171)(H,145,172)(H,146,190)(H,147,183)(H,148,186)(H,149,188)(H,150,189)(H,151,179)(H,152,192)(H,153,191)(H,154,193)(H,155,185)(H,156,180)(H,157,181)(H,158,184)(H,159,187)(H,160,182)(H,173,174)(H,195,196)(H4,129,130,133)(H4,131,132,134);(H,6,7)/t68-,73-,74-,75-,76?,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,101-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSOKNKKIFXBDJ-MUQIQXKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCSC)CO.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCSC)CO.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C126H199F3N36O38S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2979.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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